molecular formula C13H8F3NO2 B5589562 [4-hydroxy-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

[4-hydroxy-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

Cat. No. B5589562
M. Wt: 267.20 g/mol
InChI Key: BPZTZYFIZDJUKL-UHFFFAOYSA-N
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Description

[4-hydroxy-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone, also known as TFMK, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. TFMK is a synthetic compound that has been used as a pharmacological tool for studying various biological processes in vitro and in vivo.

Scientific Research Applications

  • EXAFS Structural Characterisation of Iron(III) Chelates : A study by Schlindwein et al. (2006) in "Dalton Transactions" focused on the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, including those with phenyl substituents on the pyridinone ring. The research used EXAFS spectroscopy for structural characterization, demonstrating that the local structure around the metal center does not significantly change with variable lipophilicity, indicating that ligands may be tailored according to specific needs without altering their chelation properties (Schlindwein et al., 2006).

  • Transformations of Hydroxy Substituted Organic Molecules : Zupan, Iskra, and Stavber (1995) in "Bulletin of the Chemical Society of Japan" examined the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules, including the transformation of hydroquinone to quinone. This research highlights the role of reagent structure in the reactivity and transformation of these molecules (Zupan, Iskra, & Stavber, 1995).

  • Synthesis and Structural Investigation of Methanone Derivatives : Akkurt et al. (2003) in "Zeitschrift für Kristallographie - Crystalline Materials" synthesized and investigated the crystal structure of methanone derivatives. Their research provides insights into the conformational properties of such compounds (Akkurt et al., 2003).

  • Antimicrobial Activity of Methanone Derivatives : A study by Chaudhari (2012) in "Organic Chemistry: An Indian Journal" synthesized methanone derivatives and evaluated their antimicrobial activity. This research is crucial for understanding the potential biomedical applications of these compounds (Chaudhari, 2012).

  • Herbicidal Activity of Aryl-Naphthyl Methanone Derivatives : Fu et al. (2019) in "Frontiers in Chemistry" designed and synthesized aryl-naphthyl methanone derivatives, evaluating their herbicidal activity. This work contributes to the development of novel herbicides (Fu et al., 2019).

  • Anticancer Properties of Phenstatin Derivatives : Magalhães et al. (2013) in "Toxicology and Applied Pharmacology" investigated the mechanisms of cytotoxicity induced by phenstatin derivatives, including methanone compounds. The study showed that these compounds exhibit promising anticancer therapeutic potential (Magalhães et al., 2013).

  • Synthesis and Reactions of 2-(Trifluoroacetyl)chromones : Irgashev et al. (2015) in "Tetrahedron" synthesized 2-(trifluoroacetyl)chromones and studied their reactions with diamines, contributing to the field of organic synthesis (Irgashev et al., 2015).

These studies collectively highlight the diverse applications of 4-hydroxy-2-(trifluoromethyl)-3-pyridinylmethanone and related compounds in fields like medicinal chemistry, materials science, and agrochemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve further studies to understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended to be used as a drug .

properties

IUPAC Name

3-benzoyl-2-(trifluoromethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12-10(9(18)6-7-17-12)11(19)8-4-2-1-3-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZTZYFIZDJUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC=CC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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